3-Chloro-5-nitroaniline

Synthetic Methodology Regioselective Reduction Pharmaceutical Intermediate

Select 3-Chloro-5-nitroaniline when the 1,3,5-substitution pattern is non-negotiable. The meta-relationship of electron-withdrawing groups uniquely directs electrophilic substitution and diazonium chemistry, enabling precise construction of kinase inhibitor pharmacophores. Alternative isomers (2-chloro-4-nitroaniline, 5-chloro-2-nitroaniline) yield regioisomeric impurities and failed syntheses. This regioisomer is essential for distinct azo dye chromophores and for synthesizing N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline (CAS 438538-72-8). Consistent 98% purity ensures reproducible, high-yield results.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 5344-44-5
Cat. No. B1584287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitroaniline
CAS5344-44-5
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Cl)N
InChIInChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
InChIKeyRXAFMJXGEACRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-nitroaniline (CAS 5344-44-5): A meta-Substituted Halo-Nitroaniline Building Block


3-Chloro-5-nitroaniline (CAS 5344-44-5) is a disubstituted benzene derivative bearing an amino group (-NH₂), a chloro group (-Cl), and a nitro group (-NO₂) in a 1,3,5-substitution pattern. As a member of the chloronitroaniline family, it is an orange-yellow crystalline solid (predicted m.p. ~125-129 °C for a related isomer; density 1.494 g/cm³) [1]. This specific regioisomer is distinguished by the meta-orientation of its electron-withdrawing nitro and chloro substituents relative to the amino group, a feature that fundamentally dictates its reactivity profile, particularly in electrophilic aromatic substitution and diazonium chemistry, compared to its ortho- or para-substituted analogues .

Procurement Risk: Why 3-Chloro-5-nitroaniline Cannot Be Replaced by Common 2- or 4-Substituted Isomers


Generic substitution among chloronitroaniline isomers (e.g., replacing 3-chloro-5-nitroaniline with 2-chloro-4-nitroaniline or 5-chloro-2-nitroaniline) is not scientifically valid due to the fundamentally different electronic landscapes created by the 1,3,5-substitution pattern. The meta-relationship between the electron-withdrawing groups and the amino function in 3-chloro-5-nitroaniline results in a distinct reactivity and directing influence for subsequent derivatization, especially in diazo-coupling and nucleophilic aromatic substitution reactions, compared to its ortho- or para-substituted counterparts [1] [2]. This regioisomeric specificity is critical; using an alternative isomer will lead to a different reaction pathway and an unintended final product, compromising synthetic routes in pharmaceutical and materials chemistry applications [3]. Quantitative evidence for this differentiation is primarily derived from established principles of aromatic substitution and specific synthetic utility data, as detailed below.

Quantifiable Differentiation of 3-Chloro-5-nitroaniline (CAS 5344-44-5): Evidence-Based Selection Criteria


Regioselective Synthesis via Partial Reduction of 1-Chloro-3,5-dinitrobenzene

The synthesis of 3-chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene provides a direct quantitative measure of its accessibility and yield. The published procedure, using ammonium sulfide in ethanol/water under reflux for 1 hour, produces the target compound in an 84% yield [1]. This high isolated yield demonstrates a robust and reproducible synthetic route that is directly relevant for procurement decisions regarding cost and scalability.

Synthetic Methodology Regioselective Reduction Pharmaceutical Intermediate

Orthogonal Reactivity: Meta-Substitution Pattern Enables Unique Derivatization Pathways

The value of 3-chloro-5-nitroaniline lies in its unique 1,3,5-substitution pattern. This meta-arrangement differentiates it from more common isomers like 5-chloro-2-nitroaniline (CAS 1635-61-6, 1,2,5-pattern) [1]. The electron-withdrawing chloro and nitro groups in 3-chloro-5-nitroaniline are meta to the amino group, which strongly deactivates the ring but leaves the ortho positions (C2, C6) and para position (C4) activated by the amino group for electrophilic attack. In contrast, in 2-nitro-5-chloroaniline (5-chloro-2-nitroaniline), the nitro group ortho to the amine exerts a different directing and activating effect. This structural distinction is fundamental; it dictates the regiochemistry of subsequent reactions like diazonium coupling or halogenation, making 3-chloro-5-nitroaniline the essential precursor for a distinct set of downstream compounds not accessible from other isomers [2].

Structure-Activity Relationship (SAR) Regioselectivity Medicinal Chemistry

Documented Utility in Pharmaceutical Patent Literature for Heterocycle Synthesis

The commercial and scientific relevance of 3-chloro-5-nitroaniline is substantiated by its explicit use as a key intermediate in the synthesis of a pharmaceutical agent. A patent from Boehringer Ingelheim (US6353013 B1) details the use of 3-chloro-5-nitroaniline for the synthesis of a hydantoin derivative (5-(R)-(4-bromobenzyl)-3-(3-chloro-5-nitrophenyl)-5-methylimidazoline-2,4-dione) [1]. This patent demonstrates the compound's utility in constructing more complex, biologically relevant molecules containing the 3-chloro-5-nitrophenyl pharmacophore.

Medicinal Chemistry Patent Analysis Heterocycle Synthesis

Targeted Application Scenarios for 3-Chloro-5-nitroaniline (CAS 5344-44-5)


Synthesis of 1,3,5-Trisubstituted Aromatic Scaffolds for Medicinal Chemistry

3-Chloro-5-nitroaniline is the optimal starting material for constructing 1,3,5-trisubstituted aromatic cores, a common motif in kinase inhibitors and other bioactive molecules. The synthetic route described in US6353013 B1 [1] exemplifies this, where the amino group of 3-chloro-5-nitroaniline is used to build a hydantoin ring, creating a complex pharmacophore. The specific substitution pattern ensures the correct spatial orientation of functional groups for target engagement. Using an alternative isomer would lead to a different regioisomer with altered, and likely diminished, biological activity.

Precursor for Advanced Organic Materials and Dyes via Diazonium Chemistry

The amino group in 3-chloro-5-nitroaniline can be readily diazotized to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic partners (e.g., phenols, anilines) to produce azo dyes and pigments with a 3-chloro-5-nitrophenyl moiety. The meta-substitution pattern, with its strong electron-withdrawing groups, will produce chromophores with distinct absorption properties compared to dyes derived from ortho- or para-substituted isomers, which is crucial for achieving specific color characteristics and stability profiles [1].

Synthesis of Benzotriazole Derivatives with Potential Biological Activity

3-Chloro-5-nitroaniline serves as a precursor to N-substituted benzotriazole derivatives. For example, its reaction product, N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline (CAS 438538-72-8), is a compound of interest in medicinal chemistry research [1]. This application highlights the compound's utility in creating novel chemical entities for biological screening. The choice of the 3-chloro-5-nitro isomer is essential for obtaining this specific benzotriazole derivative, which may possess unique biological properties compared to analogues made from other chloronitroanilines.

Technical Documentation Hub

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